Ethyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate Ethyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 815610-22-1
VCID: VC5522440
InChI: InChI=1S/C18H23NO3/c1-2-22-17(21)18-10-6-9-15(16(18)20)12-19(13-18)11-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3
SMILES: CCOC(=O)C12CCCC(C1=O)CN(C2)CC3=CC=CC=C3
Molecular Formula: C18H23NO3
Molecular Weight: 301.386

Ethyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate

CAS No.: 815610-22-1

Cat. No.: VC5522440

Molecular Formula: C18H23NO3

Molecular Weight: 301.386

* For research use only. Not for human or veterinary use.

Ethyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate - 815610-22-1

Specification

CAS No. 815610-22-1
Molecular Formula C18H23NO3
Molecular Weight 301.386
IUPAC Name ethyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate
Standard InChI InChI=1S/C18H23NO3/c1-2-22-17(21)18-10-6-9-15(16(18)20)12-19(13-18)11-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3
Standard InChI Key GMMHPFHYJXLMCG-UHFFFAOYSA-N
SMILES CCOC(=O)C12CCCC(C1=O)CN(C2)CC3=CC=CC=C3

Introduction

Structural and Molecular Characteristics

Bicyclic Framework and Functional Groups

The compound’s defining feature is its bicyclo[3.3.1]nonane skeleton, a fused ring system comprising a six-membered ring and a four-membered ring sharing two common atoms. The nitrogen atom at position 3 introduces basicity, while the ketone at position 9 and the ethyl carboxylate at position 1 contribute to its reactivity . The benzyl group attached to the nitrogen enhances steric bulk and influences electronic properties, making the molecule amenable to further functionalization .

The three-dimensional structure has been confirmed via spectroscopic methods, including nuclear Overhauser effect spectroscopy (NOESY), which identified axial positioning of the 9-H proton . The SMILES notation CCOC(=O)C12CCCC(C1=O)CN(C2)CC3=CC=CC=C3\text{CCOC(=O)C12CCCC(C1=O)CN(C2)CC3=CC=CC=C3} and InChIKey GMMHPFHYJXLMCG-UHFFFAOYSA-N\text{GMMHPFHYJXLMCG-UHFFFAOYSA-N} provide unambiguous representations of its connectivity .

Table 1: Key Molecular Properties

PropertyValue
CAS No.815610-22-1
Molecular FormulaC18H23NO3\text{C}_{18}\text{H}_{23}\text{NO}_{3}
Molecular Weight301.386 g/mol
IUPAC NameEthyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate
SMILESCCOC(=O)C12CCCC(C1=O)CN(C2)CC3=CC=CC=C3
InChIKeyGMMHPFHYJXLMCG-UHFFFAOYSA-N

Synthesis and Preparation

Multi-Step Organic Synthesis

The synthesis of ethyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate involves a convergent strategy starting with ethyl cyclohexanone-2-carboxylate. In a representative procedure, this precursor undergoes condensation with formaldehyde and benzylamine in ethanol under reflux conditions . The reaction exploits the Mannich reaction mechanism, where the amine nucleophile attacks the electrophilic carbonyl carbon, followed by cyclization to form the bicyclic core .

Key steps include:

  • Core Formation: Ethyl cyclohexanone-2-carboxylate reacts with formaldehyde and benzylamine to generate the azabicyclo[3.3.1]nonane skeleton.

  • Oxidation: The ketone at position 9 is introduced via oxidation or retained from the starting material.

  • Esterification: The carboxylate group is installed using ethyl chloroformate or similar reagents.

Purification typically involves column chromatography with ethyl acetate/petroleum ether mixtures, yielding the product as a yellow oil .

Table 2: Representative Synthesis Conditions

ParameterDetails
Starting MaterialEthyl cyclohexanone-2-carboxylate
ReagentsFormaldehyde, benzylamine
SolventEthanol
TemperatureReflux (40–100°C)
Reaction Time24–72 hours
Yield28–63%

Applications in Organic Synthesis

Intermediate for Alkaloid Analogues

This compound serves as a precursor in synthesizing methyllycaconitine analogues, which are nicotinic acetylcholine receptor antagonists . For example, esterification with naturally occurring norditerpenoid acids (e.g., lycoctonine derivatives) using N,N\text{N,N}-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) yields bioactive derivatives . The rigid bicyclic scaffold imparts conformational restraint, enhancing binding affinity to neuronal receptors.

Functionalization Opportunities

The ester group at position 1 can be hydrolyzed to carboxylic acids, while the benzyl group on nitrogen allows for hydrogenolysis to secondary amines. Such modifications enable the production of diverse derivatives for structure-activity relationship (SAR) studies.

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